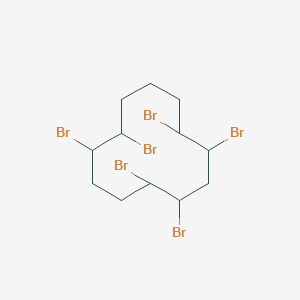
5,5'-(Ethene-1,2-diyl)di(benzene-1,2,4-triol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(Ethene-1,2-diyl)di(benzene-1,2,4-triol) is an organic compound characterized by the presence of two benzene rings connected by an ethene bridge, with each benzene ring substituted with three hydroxyl groups at the 1, 2, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethene-1,2-diyl)di(benzene-1,2,4-triol) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and ethene precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5,5’-(Ethene-1,2-diyl)di(benzene-1,2,4-triol) may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
化学反応の分析
Types of Reactions
5,5’-(Ethene-1,2-diyl)di(benzene-1,2,4-triol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
5,5’-(Ethene-1,2-diyl)di(benzene-1,2,4-triol) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s antioxidant properties make it of interest in studies related to oxidative stress and cellular protection.
Industry: Used in the production of polymers, resins, and other materials with specific functional properties.
作用機序
The mechanism of action of 5,5’-(Ethene-1,2-diyl)di(benzene-1,2,4-triol) involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups play a crucial role in its antioxidant activity by donating electrons to neutralize free radicals. This compound may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
類似化合物との比較
Similar Compounds
5,5’-(Ethene-1,2-diyl)bis(benzene-1,2-diol): Similar structure but with two hydroxyl groups on each benzene ring.
5,5’-(Ethene-1,2-diyl)bis(benzene-1,3,4-triol): Similar structure but with hydroxyl groups at different positions on the benzene rings.
5,5’-(Ethene-1,2-diyl)bis(benzene-1,2,3-triol): Similar structure but with hydroxyl groups at different positions on the benzene rings.
Uniqueness
The unique arrangement of hydroxyl groups in 5,5’-(Ethene-1,2-diyl)di(benzene-1,2,4-triol) imparts distinct chemical and biological properties compared to its analogs. This specific configuration may enhance its antioxidant activity and influence its interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
845881-96-1 |
|---|---|
分子式 |
C14H12O6 |
分子量 |
276.24 g/mol |
IUPAC名 |
5-[2-(2,4,5-trihydroxyphenyl)ethenyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C14H12O6/c15-9-5-13(19)11(17)3-7(9)1-2-8-4-12(18)14(20)6-10(8)16/h1-6,15-20H |
InChIキー |
BADUNABXPNCENN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1O)O)O)C=CC2=CC(=C(C=C2O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


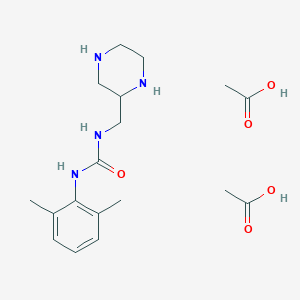

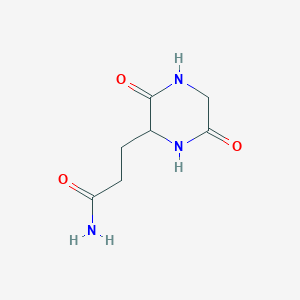
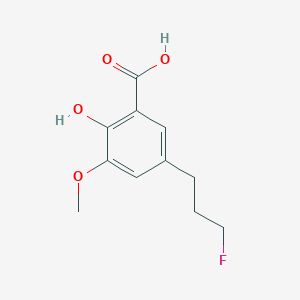
![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
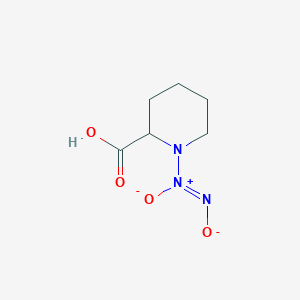
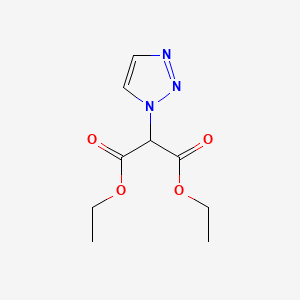
![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
![4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B12530096.png)
![5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12530102.png)
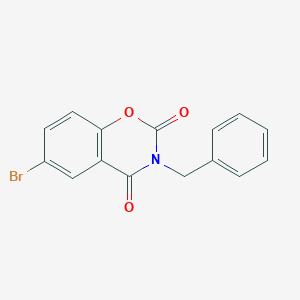
![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
